Ethyl 4-(pyridin-4-ylformamido)butanoate
Description
Ethyl 4-(pyridin-4-ylformamido)butanoate is a heterocyclic ester featuring a pyridine ring substituted at the 4-position with a formamido group linked to a butanoate ethyl ester. This compound is structurally characterized by:
- Pyridine core: A six-membered aromatic ring with one nitrogen atom, conferring basicity and π-electron deficiency.
- Formamido group (-NHCHO): Introduces hydrogen-bonding capability and polar interactions.
- Butanoate ethyl ester: Enhances lipophilicity, influencing solubility and bioavailability.
Potential applications include medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) due to the pyridine moiety’s prevalence in bioactive molecules.
Properties
CAS No. |
393578-44-4 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-(pyridine-4-carbonylamino)butanoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11(15)4-3-7-14-12(16)10-5-8-13-9-6-10/h5-6,8-9H,2-4,7H2,1H3,(H,14,16) |
InChI Key |
ARTXLRPLUDCTQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyridin-4-ylformamido)butanoate typically involves the reaction of 4-aminopyridine with ethyl 4-bromobutanoate under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-4-ylformamido)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(pyridin-4-ylformamido)butanoic acid and ethanol.
Reduction: 4-(pyridin-4-ylformamido)butanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(pyridin-4-ylformamido)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(pyridin-4-ylformamido)butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 4-(pyridin-4-ylformamido)butanoate with structurally related compounds from the evidence:
Key Observations :
- The pyridine substituent position (4-yl vs. 3-yl) affects electronic properties and binding interactions. For example, pyridin-4-yl derivatives exhibit stronger axial symmetry in NMR spectra compared to 3-yl analogs .
- Functional group diversity : The target compound’s formamido group distinguishes it from ketone-rich analogs (e.g., 2,4-dioxo derivatives), which may exhibit higher reactivity toward nucleophiles .
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
